molecular formula C9H11NO2 B1340903 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-11-5

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1340903
CAS No.: 58960-11-5
M. Wt: 165.19 g/mol
InChI Key: XLJYIYIBJUWRLF-UHFFFAOYSA-N
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Description

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains a nitrogen and an oxygen atom. The methoxy group at the 6th position of the benzene ring adds to its unique chemical properties. Benzoxazines are known for their applications in various fields, including polymer chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting human topoisomerase I.

    Medicine: Explored for its anticancer properties due to its ability to inhibit DNA topoisomerase I.

    Industry: Utilized in the production of high-performance polymers and resins with enhanced thermal and mechanical properties.

Biochemical Analysis

Biochemical Properties

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I results in the inhibition of the enzyme’s activity, thereby affecting DNA processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of topoisomerase I, inhibiting its activity and leading to DNA damage and cell death . This compound also interacts with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of topoisomerase I activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of o-aminophenol with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.

    Reaction with o-aminophenol:

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, enhancing efficiency and scalability.

    Mechanochemical Synthesis:

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, room temperature to moderate heating

  • Reduction: : Reduction of the benzoxazine ring can yield amine derivatives.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvent, low temperature

  • Substitution: : Electrophilic substitution reactions can occur at the benzene ring.

      Reagents: Halogens, nitrating agents

      Conditions: Acidic or basic medium, room temperature to moderate heating

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated benzoxazine derivatives

Comparison with Similar Compounds

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:

  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
  • 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

  • This compound : The presence of the methoxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine : The chloro group increases the compound’s electrophilicity, making it more reactive in substitution reactions.
  • 6-nitro-3,4-dihydro-2H-1,4-benzoxazine : The nitro group imparts strong electron-withdrawing properties, affecting the compound’s reactivity and stability.
  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine : The methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYIYIBJUWRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585703
Record name 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-11-5
Record name 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound obtained in Step A (5.94 g; 42.7 mmol) is dissolved in 50 ml of methyl isobutyl ketone, and a solution of sodium hydrogen carbonate (3 eq.; 128.1 mmol; 10.76 g dissolved in 60 ml of water) is subsequently added. Chloroacetyl chloride (1.1 eq.; 46.9 mmol; 3.74 ml) is then slowly added. The mixture is maintained at reflux for one hour, then the methyl isobutyl ketone is removed under reduced pressure. The residue is taken up in ethyl acetate, and the organic phase is washed twice with water, dried over MgSO4, and subsequently removed under reduced pressure to yield the title product in the form of a solid.
Name
compound
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.74 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The compound obtained in Step C (1.5 g; 7.26 mmol) is dissolved in 7 ml of methanol, and then water (14 eq.; 101.6 mmol; 1.9 ml) and potassium hydroxide (6 eq.; 43.5 mmol; 2.44 g) are added. The solution is stirred vigorously at 60° C. for 2 hours. After extraction three times with dichloromethane, the organic phase is dried over MgSO4 and then removed under reduced pressure. The residue obained is purified by flash chromatography on silica gel (eluant: PE/AcOEt (1/1)). The title product is obtained in the form of a red solid.
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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